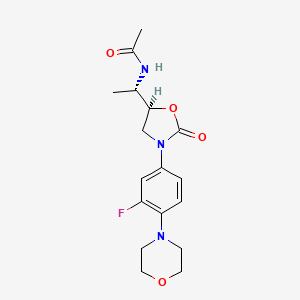![molecular formula C79H122N14O19S B12413556 2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis may include protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions may be used to modify the compound’s structure or to synthesize derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing a crucial role.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.
Biology: In biology, the compound may be studied for its potential biological activity, including its interactions with proteins, enzymes, and other biomolecules. It may also be used as a probe to investigate cellular processes and pathways.
Medicine: In medicine, the compound may be explored for its therapeutic potential, including its ability to modulate specific molecular targets. It may also be used in drug discovery and development, serving as a lead compound for the design of new pharmaceuticals.
Industry: In industry, the compound may find applications in the production of specialty chemicals, materials, and other products. Its unique properties may make it suitable for use in various industrial processes and applications.
Mécanisme D'action
The mechanism of action of the compound involves its interactions with specific molecular targets, such as proteins, enzymes, and receptors. These interactions may lead to the modulation of cellular processes and pathways, resulting in various biological effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds may include other complex organic molecules with comparable structures and functional groups. Examples may include peptides, peptidomimetics, and small molecules with similar pharmacophores.
Uniqueness: The uniqueness of the compound lies in its specific structure and functional groups, which confer distinct properties and activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological effects, making it a valuable tool for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C79H122N14O19S |
|---|---|
Poids moléculaire |
1604.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate |
InChI |
InChI=1S/C79H122N14O19S/c1-11-35-92(76(103)69(53(8)13-3)88-73(101)62-21-16-18-36-91(62)10)63(51(4)5)48-64(110-38-12-2)75-86-61(50-113-75)72(100)84-58(47-55-25-29-59(94)30-26-55)46-54(9)70(98)89-90-79(106)111-45-44-109-43-42-108-41-40-107-39-34-82-78(105)112-49-56-23-27-57(28-24-56)83-71(99)60(20-19-33-81-77(80)104)85-74(102)68(52(6)7)87-65(95)22-15-14-17-37-93-66(96)31-32-67(93)97/h23-32,50-54,58,60,62-64,68-69,94H,11-22,33-49H2,1-10H3,(H,82,105)(H,83,99)(H,84,100)(H,85,102)(H,87,95)(H,88,101)(H,89,98)(H,90,106)(H3,80,81,104)/t53-,54-,58+,60-,62+,63+,64+,68-,69-/m0/s1 |
Clé InChI |
GJSOQVVIEZWQBH-FOJMMPRNSA-N |
SMILES isomérique |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]5CCCCN5C |
SMILES canonique |
CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C5CCCCN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





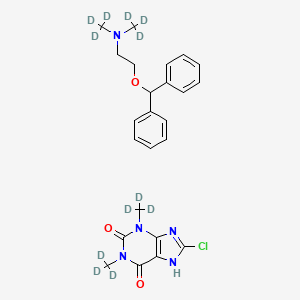



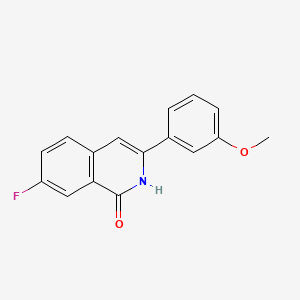
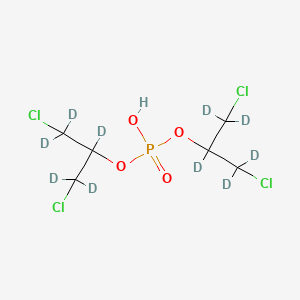

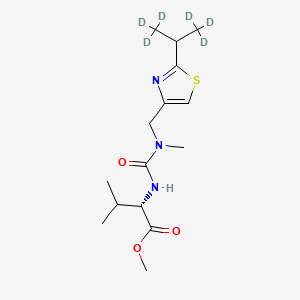
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

